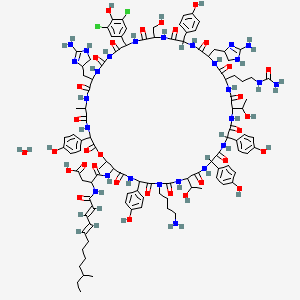
Hydroxypropyl guar gum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxypropyl Guar Gum, also known as HPG, is a resinous material derived from the guar bean . It’s a type of polysaccharide called galactomannan made from legume plants . It’s used in various industries including cosmetics, personal care products, food, pharmaceuticals, paper, textile, explosive, oil well drilling . It’s known for its ability to form hydrogen bonding with water molecules, making it a popular thickener and stabilizer .
Synthesis Analysis
HPG is derived from the reaction of propylene glycol with guar gum, enhancing its solubility and stability . This modification improves properties like alkaline stability, hydrophobicity, solubility, and biostability . The synthesis of HPG involves the etherification reaction with a non-ionic propylene oxide reagent with guar gum .Molecular Structure Analysis
HPG is a propylene glycol ether . It consists of a polymannose backbone to which galactose groups are bound . The molecular structure of HPG is C12H23NO10 .Chemical Reactions Analysis
HPG exhibits non-Newtonian shear-thinning fluid properties . Its complex viscosities increase significantly with increasing concentration . The degradation of HPG is attributed to the collaborative activation of SO4−·, ·O2−, 1O2, and ·OH radicals in the H2O2–Na2S2O8 dual oxidant .Physical And Chemical Properties Analysis
HPG appears as a yellow powder . It develops a high thickening effect, compatible with alcohol solutions containing up to 30% of ethanol . It has good compatibility with electrolytes and good stability over a large pH range .Mechanism of Action
Safety and Hazards
HPG is safe for use in cosmetics and personal care products . It is non-toxic and non-comedogenic, meaning it does not clog pores or cause acne . The Food and Drug Administration (FDA) includes Guar Gum on its list of substances affirmed as Generally Recognized As Safe (GRAS) as a direct food substance .
Future Directions
properties
CAS RN |
39421-75-5 |
|---|---|
Product Name |
Hydroxypropyl guar gum |
Molecular Formula |
C3 H8 O2 . x Unspecified |
Molecular Weight |
NA |
synonyms |
Hydroxypropyl guar; Hydroxypropyl guaran; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)




![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)